molecular formula C19H15ClN6O B12210187 N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B12210187
M. Wt: 378.8 g/mol
InChI Key: LOUYSKBXLCVMAQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,5-e]pyrimidine core, a bicyclic heteroaromatic system, substituted at the 1-position with a 4-chlorophenyl group. The 4-amino group on the pyrimidine ring is linked to a phenylacetamide moiety via a para-substituted phenyl bridge.

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C19H15ClN6O/c1-12(27)24-14-4-6-15(7-5-14)25-18-17-10-23-26(19(17)22-11-21-18)16-8-2-13(20)3-9-16/h2-11H,1H3,(H,24,27)(H,21,22,25)

InChI Key

LOUYSKBXLCVMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazolopyrimidine core: This involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolopyrimidine core.

    Amination: The pyrazolopyrimidine core is then subjected to nucleophilic substitution with 4-aminophenylacetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide. The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression.

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazolo derivatives have shown potential as anti-inflammatory agents. Research indicates that compounds within this class can modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that certain pyrazolo compounds can reduce the expression of inflammatory markers in models of neuroinflammation induced by lipopolysaccharides (LPS). This suggests their utility in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Compound Activity Target IC50 (µM) Selectivity
Compound 4jAntigliomaAKT2Low micromolarNon-toxic to normal cells
Compound 1Anti-inflammatoryNF-κBNot specifiedNeuroprotective effects

Glioblastoma Treatment

A series of compounds similar to this compound were synthesized and tested against glioblastoma cell lines. The results indicated that these compounds could effectively inhibit tumor growth in vitro and may serve as lead candidates for further development in glioblastoma therapy .

Neuroinflammation

Another study focused on the anti-inflammatory effects of pyrazolo derivatives in models of neuroinflammation. The findings suggested that these compounds could significantly lower levels of pro-inflammatory cytokines, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example (–9): Compounds with pyrazolo[3,4-d]pyrimidine cores differ in ring numbering, altering electronic properties and binding interactions. For instance, N-{1-[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-isopropylphenoxy)acetamide () replaces the pyrimidine’s amino group with a ketone, reducing basicity and hydrogen-bonding capacity compared to the target compound .
Pyrazolo[3,4-b]pyridine Derivatives
  • 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines () feature a pyridine ring instead of pyrimidine, altering π-π stacking and electron distribution. This reduces nitrogen-rich interactions critical for kinase binding .

Substituent Analysis

Chlorophenyl vs. Fluorophenyl Groups
  • The 4-chlorophenyl group in the target compound provides moderate electronegativity and lipophilicity. In contrast, fluorophenyl analogs (e.g., ) exhibit stronger electron-withdrawing effects and improved metabolic stability but may reduce steric bulk .
Acetamide Linkage Modifications
  • Compound 39 () replaces the phenylacetamide with a sulfamoylphenyl group, introducing sulfonamide functionality that enhances solubility but may increase off-target interactions .

Biological Activity

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,5-e]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing binding affinity and selectivity towards biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, pyrazolo[4,5-e]pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 can lead to reduced production of prostaglandins, thus alleviating inflammation and pain.

Anti-inflammatory Activity

In a study evaluating various derivatives of pyrazolo[4,5-e]pyrimidines, this compound demonstrated significant anti-inflammatory properties. The compound was tested using the carrageenan-induced paw edema model in rats. Results indicated that it exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug, with minimal ulcerogenic effects observed in treated subjects .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that this compound effectively inhibited the proliferation of human lung carcinoma (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Case Studies

  • Anti-inflammatory Efficacy : A comparative study involving several pyrazolo derivatives showed that this compound significantly reduced edema in rat models compared to control groups. The ulcerogenic index was also lower than that observed with traditional NSAIDs like indomethacin .
  • Anticancer Screening : In a recent investigation into novel pyrimidine-based drugs, this compound exhibited potent activity against multiple cancer cell lines with IC50 values indicating strong cytotoxic effects. The study concluded that modifications in the chemical structure could enhance efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Toxicity assessments have shown no significant adverse effects at therapeutic doses in animal models, indicating a promising safety profile for further development.

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